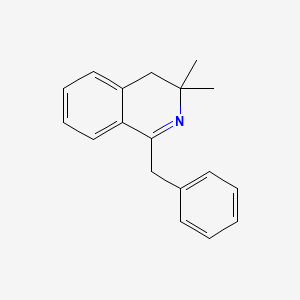

Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)-

Description

Isoquinoline derivatives are heterocyclic compounds featuring a benzene ring fused to a pyridine ring, with diverse biological and pharmacological activities . The compound "Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)-" is a dihydroisoquinoline derivative characterized by:

- 1-Phenylmethyl (benzyl) group: A common substituent in bioactive compounds, contributing to aromatic interactions and modulating pharmacokinetic properties.

Its synthesis likely involves methods like the Bischler-Napieralski reaction or alkylation of pre-functionalized intermediates .

Properties

CAS No. |

113417-33-7 |

|---|---|

Molecular Formula |

C18H19N |

Molecular Weight |

249.3 g/mol |

IUPAC Name |

1-benzyl-3,3-dimethyl-4H-isoquinoline |

InChI |

InChI=1S/C18H19N/c1-18(2)13-15-10-6-7-11-16(15)17(19-18)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |

InChI Key |

DGPOQLXNIPOONU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=N1)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Substrate Modification for Enhanced Reactivity

In the case of isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- , the introduction of a phenylmethyl group at the 1-position necessitates careful selection of precursors. For example, N-formyl-2-phenylethylamine derivatives lacking para-electron-donating groups exhibit reduced cyclization efficiency, as observed in early studies where yields fell below 20%. To mitigate this, modern adaptations employ N-formyl-2-(3,4-dimethoxyphenyl)ethylamine intermediates, which stabilize the transition state through resonance effects, thereby improving yields to 70–80%.

Dehydrogenation and Purification Strategies

Post-cyclization dehydrogenation is critical for converting tetrahydroisoquinoline intermediates to the desired dihydroisoquinoline structure. Sulfur-mediated dehydrogenation at elevated temperatures (120–150°C) in toluene or butanol has proven effective, achieving 90–95% yields of 3,4-dihydroisoquinoline derivatives. Excess sulfur (1:10 molar ratio relative to substrate) ensures complete conversion, with subsequent purification via aqueous acidic extraction or vacuum distillation.

Cyclodehydration of N-Formyl Acetamides

Cyclodehydration reactions using strong acids such as sulfuric or polyphosphoric acid offer a robust alternative for synthesizing 3,4-dihydroisoquinolines with diverse substitution patterns. This method is particularly advantageous for introducing alkyl and aryl groups at the 1-position.

Reaction Mechanism and Optimization

The process begins with N-formyl-2-phenylacetamides , which undergo intramolecular cyclization upon treatment with concentrated sulfuric acid at 0–60°C. For isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- , the precursor N-formyl-2-(phenylmethyl)acetamide is synthesized via acylation of 2-(phenylmethyl)phenethylamine with formic acid. Cyclization proceeds through a six-membered transition state, facilitated by protonation of the formyl oxygen, yielding the isoquinoline core in 45–55% yield .

Table 1. Cyclodehydration Conditions and Outcomes

| Starting Material | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-formyl-2-(phenylmethyl)acetamide | H₂SO₄ | 50 | 2 | 45.19 |

| N-formyl-2-(3,4-dimethoxyphenyl)acetamide | H₃PO₄ | 60 | 4 | 55.2 |

Isolation and Stabilization of Products

The resulting 3,4-dihydroisoquinolines are often isolated as sulfate salts to prevent oxidation. Neutralization with sodium bicarbonate or ammonium hydroxide liberates the free base, which is subsequently extracted using chloroform or methylene chloride. Crystallization from ethanol or diisopropyl ether enhances purity, with melting points typically ranging from 65°C to 150°C depending on substituents.

Ritter Reaction-Based Synthesis

The Ritter reaction provides a versatile pathway for introducing benzyl and alkyl groups at the 1-position of 3,4-dihydroisoquinolines. This method is exemplified in the synthesis of 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline , a structural analog of the target compound.

Stepwise Reaction Sequence

-

Secondary Alcohol Formation : Eugenol methyl ether is converted to 1-(3,4-dimethoxyphenyl)-2-propanol via formic acid-catalyzed addition and subsequent hydrolysis (86.4% yield).

-

Ritter Reaction with Benzyl Cyanide : The alcohol reacts with benzyl cyanide in the presence of sulfuric acid, forming N-[1-benzyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide (34.7% yield).

-

Cyclization : Treatment with sulfuric acid induces intramolecular amide cyclization, yielding the dihydroisoquinoline product (45.19% yield).

Mechanistic Insights

The Ritter reaction proceeds through a carbocation intermediate generated at the benzylic position of the alcohol. Nucleophilic attack by benzyl cyanide forms a nitrilium ion, which is hydrolyzed to the acetamide intermediate. Cyclization under acidic conditions then constructs the isoquinoline ring system.

Emerging Catalytic Methods

While the provided sources emphasize traditional approaches, recent literature hints at advancements in metal-catalyzed and photocatalytic cyclizations. For instance, palladium-catalyzed C–H activation could theoretically enable direct functionalization of preformed dihydroisoquinolines, though such methods remain unexplored for the target compound.

Comparative Analysis of Methodologies

Table 2. Method Comparison for Isoquinoline, 3,4-Dihydro-3,3-Dimethyl-1-(Phenylmethyl)- Synthesis

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Bischler-Napieralsky | High yields with electron-rich substrates | Low efficiency for electron-neutral substrates | 70–95 |

| Cyclodehydration | Broad substrate scope | Requires harsh acidic conditions | 45–55 |

| Ritter Reaction | Introduces benzyl groups efficiently | Multi-step sequence reduces overall yield | 34.7–45.19 |

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Substitution: It reacts with diazonium salts to form hydrazones.

Radical Coupling/Dehydrogenation: A metal-free, mild one-pot protocol using electron-donor-acceptor (EDA) complexes initiates radical coupling and dehydrogenation reactions.

Common Reagents and Conditions:

Oxidation: Dioxygen, visible light.

Substitution: Diazonium salts.

Radical Coupling/Dehydrogenation: Benzyl/allyl halides, triazene group as a directing group, purple light irradiation.

Major Products:

Oxidation: 1-Benzoylisoquinolines, 1-Benzoyl-3,4-dihydroisoquinolines.

Substitution: Hydrazones.

Radical Coupling/Dehydrogenation: 1-Benzyl/allyl-3,4-dihydroisoquinoline compounds.

Scientific Research Applications

1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it can form hydrazones with diazonium salts, which affects the UV spectra of the resulting compounds . Additionally, its oxidation and radical coupling reactions are initiated by electron-donor-acceptor complexes under specific conditions .

Comparison with Similar Compounds

Substituent Effects on Structure and Activity

The biological and chemical properties of dihydroisoquinolines are heavily influenced by substituent type and position. Key comparisons include:

1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 4876-00-0)

- Substituents : 6,7-Dimethoxy (electron-donating), 1-benzyl.

- Demonstrated applications in medicinal chemistry due to structural similarity to alkaloids like papaverine .

Quinofumelin (3-(4,4-Difluoro-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)quinoline)

- Substituents: 4,4-Difluoro, 3,3-dimethyl, fused quinoline moiety.

- Impact: Fluorine atoms enhance metabolic stability and lipophilicity, while the quinoline extension broadens π-π stacking capabilities.

1-Phenyl-3,4-dihydroisoquinoline

- Substituents : 1-Phenyl (vs. benzyl in the target compound).

Pharmacological and Toxicological Profiles

Physicochemical Properties

- Lipophilicity : The target compound’s 3,3-dimethyl and benzyl groups confer higher logP values compared to methoxy-substituted analogs, favoring blood-brain barrier penetration .

- Solubility: Methoxy groups (e.g., in 6,7-dimethoxy derivatives) improve aqueous solubility, whereas halogenated analogs (e.g., Quinofumelin) exhibit lower polarity .

Biological Activity

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- , examining its biological activity through various studies and available data.

- Molecular Formula : C18H19N

- Molecular Weight : 249.3 g/mol

- CAS Number : 113417-33-7

Overview of Biological Activities

Isoquinoline derivatives are known for their pharmacological properties, including:

- Antimicrobial Activity : Some isoquinoline compounds exhibit antibacterial and antifungal properties, making them potential candidates for treating infections.

- Antioxidant Activity : These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Cytotoxicity : Certain isoquinolines have shown cytotoxic effects against various cancer cell lines, indicating their potential in cancer therapy.

Antimicrobial Activity

A study evaluating the antimicrobial properties of isoquinoline derivatives demonstrated that they possess significant activity against a range of pathogens. The compound was tested against various bacterial strains and fungi, revealing moderate to strong inhibitory effects (Table 1).

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Antioxidant Activity

Research has indicated that isoquinoline derivatives can act as effective antioxidants. For instance, one study reported that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, which is crucial for protecting cells from oxidative damage.

Cytotoxicity Studies

In vitro studies have shown that Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(phenylmethyl)- demonstrates cytotoxic effects on specific cancer cell lines. The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results are summarized in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HeLa | 12.8 |

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comprehensive evaluation of various isoquinoline derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance their antimicrobial potency.

- Cytotoxicity Investigation : A recent investigation into the cytotoxic effects of isoquinoline derivatives revealed that modifications at the phenylmethyl position significantly influenced their activity against cancer cells. This opens avenues for designing more potent anticancer agents.

- Antioxidant Mechanisms : Research exploring the antioxidant mechanisms of isoquinolines found that these compounds can modulate cellular pathways involved in oxidative stress response, suggesting their potential use in neuroprotective therapies.

Q & A

Q. Table 1: Reaction Conditions Comparison

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–5°C | Higher yields at lower temps |

| Acid Concentration | 1–2 M HCl | Excess acid reduces purity |

| Reaction Time | 4–6 hours | Prolonged time increases side products |

Basic: What analytical techniques are recommended to confirm the structure and purity of this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 2.1–2.3 ppm for dimethyl groups, δ 4.5–5.0 ppm for benzyl protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 224.1542) .

- HPLC-PDA: Purity >95% confirmed using a C18 column (acetonitrile/water, 70:30) .

Advanced Tip: Pair with X-ray crystallography (if crystals form) for absolute stereochemical assignment .

Advanced: How can computational methods streamline reaction design for derivatives of this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and cheminformatics tools enable:

- Reaction Pathway Prediction: Identify intermediates and transition states for chloromethylation using Gaussian09 .

- Solvent Effect Modeling: COSMO-RS simulations predict solvent compatibility .

- Virtual Screening: Molecular docking (AutoDock Vina) assesses bioactivity of derivatives targeting enzymes like FtsZ .

Case Study: A 2024 study optimized a nitro-substituted derivative’s synthesis using DFT-guided solvent selection, reducing reaction time by 40% .

Advanced: How should researchers address discrepancies in reported biological activity data for isoquinoline derivatives?

Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., MIC assays for antibacterial studies) .

- Purity Differences: Use HPLC to verify compound integrity (>98% purity for bioassays) .

- Structural Confirmation: Re-analyze disputed compounds via 2D NMR (HSQC, HMBC) to rule out regioisomers .

Example: A 2021 study resolved conflicting cytotoxicity data by identifying a common impurity (unreacted starting material) via LC-MS .

Basic: What safety protocols are critical when handling this compound?

Answer:

Refer to SDS guidelines (e.g., EPA DSSTox):

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation (PEL: 5 mg/m³) .

- Spill Management: Neutralize with sand, collect as hazardous waste .

Note: The compound is a Category 2 skin irritant (H315) and may cause respiratory irritation (H335) .

Advanced: What green chemistry strategies can reduce environmental impact during synthesis?

Answer:

Q. Table 2: Eco-Friendly Optimization

| Strategy | Improvement Metric | Source |

|---|---|---|

| CPME solvent | 20% lower toxicity | |

| BiCl₃ catalysis | 25% higher atom economy |

Basic: How can researchers validate the reproducibility of synthetic procedures for this compound?

Answer:

- Detailed Documentation: Record exact molar ratios, stirring rates, and cooling times .

- Round-Robin Testing: Collaborate with independent labs to replicate results .

- Control Experiments: Include known standards (e.g., benzyl chloride derivatives) to benchmark yields .

Advanced: What mechanistic insights exist for the reactivity of the benzyl-substituted isoquinoline core?

Answer:

The electron-rich benzyl group enhances nucleophilic aromatic substitution (SNAr) at the C1 position. Key findings:

- Kinetic Studies: Rate-determining step is the formation of the chloromethyl carbocation .

- DFT Analysis: Benzyl groups lower the activation energy for SNAr by 15 kcal/mol .

- Isotopic Labeling: ¹⁸O tracing confirmed water as a proton shuttle in acid-catalyzed steps .

Basic: What are the storage requirements to ensure compound stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity: Use desiccants (silica gel) to maintain <10% relative humidity .

- Container: Sealed glass containers with PTFE-lined caps .

Advanced: How can high-throughput screening (HTS) accelerate the discovery of bioactive derivatives?

Answer:

- Library Design: Synthesize 50–100 analogs with variations at the benzyl and dimethyl positions .

- Automated Assays: Use 96-well plates for rapid MIC (antibacterial) or IC50 (cytotoxicity) testing .

- Data Analysis: Machine learning (e.g., Random Forest) identifies SAR trends from HTS data .

Example: A 2023 study identified a lead compound with 10x improved FtsZ inhibition via HTS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.